N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide
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Overview
Description
N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide: is a complex organic compound that features a bromophenyl group, a dimethylpiperidinyl group, and a pyrimidinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, undergoes a reaction with acetic anhydride to form N-(2-bromophenyl)acetamide.
Synthesis of the Pyrimidinyl Sulfanyl Intermediate: The pyrimidinyl sulfanyl group is synthesized by reacting 4-chloropyrimidine with 3,5-dimethylpiperidine in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the pyrimidinyl sulfanyl intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen atom.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored as a potential therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
- N-(2-Chlorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide
- N-(2-Fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide
- N-(2-Iodophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide
Uniqueness:
- The presence of the bromine atom in N-(2-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide may confer unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
- The specific arrangement of functional groups in this compound may result in distinct pharmacological profiles and therapeutic potentials.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4OS/c1-13-7-14(2)10-24(9-13)17-8-19(22-12-21-17)26-11-18(25)23-16-6-4-3-5-15(16)20/h3-6,8,12-14H,7,9-11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXOOMHEAUOBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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